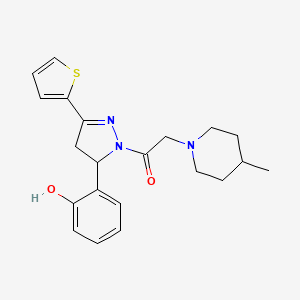

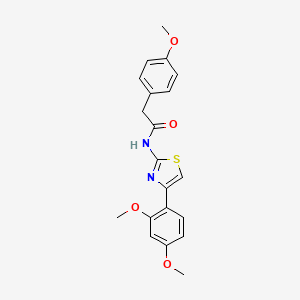

![molecular formula C14H14N2O5 B2777780 3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde CAS No. 866154-92-9](/img/structure/B2777780.png)

3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde” is a derivative of Bispyribac . Bispyribac is a post-emergence herbicide, usually used as the sodium salt, for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains multiple functional groups including two methoxy groups and a pyrimidinyl group . The InChI code for the compound is1S/C22H22N2O6/c1-27-17-14-18 (28-2)24-21 (23-17)30-19 (20 (25)26)22 (29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3, (H,25,26)/t19-/m1/s1 .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in the journal 'Molecules' discusses the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds demonstrate significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Reductive Electrophilic Substitution : Research by Azzena, Melloni, and Pisano (1993) in 'Tetrahedron Letters' details the transformation of a 1,2,3-trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, highlighting the process of reductive electrophilic substitution (Azzena, Melloni, & Pisano, 1993).

Antibacterial and Anti-HIV Agents : A study by Patel and Chikhalia (2006) in 'ChemInform' reports on the synthesis of compounds with antibacterial and anti-HIV activities. These compounds include 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and related pyrimidines (Patel & Chikhalia, 2006).

Molecular Structure of Heterocycles : Martins, Zanatta, Pacholski, Bonacorso, Hömer, Bortoluzzi, and Oliveira (1998) in 'Spectroscopy Letters' describe the molecular structure of heterocycles, specifically focusing on 5-Bromo-4, 6-dimethoxy-4-trichloromethyl-hexahydropyrimidin-2-one, determined through NMR spectroscopy, X-ray diffraction, and MO calculations (Martins et al., 1998).

Synthesis of 2-Substituted Chromene Derivatives : Sakakibara, Koezuka, and Sudoh (1978) in 'Bulletin of the Chemical Society of Japan' discuss the synthesis of 2-substituted 3-nitro-2H-chromene derivatives, including 2-(4,6-dimethoxy-5-pyrimidinyl)-3-nitro-2H-chromene (Sakakibara, Koezuka, & Sudoh, 1978).

β-Tricarbonyl Compounds Synthesis : A study by Saçmacı, Sa肯ac, Alkan, Sarar, Şahin (2008) in 'Heterocycles' details the synthesis of new β-tricarbonyl compounds from 2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione, showing the transformation into various heterocyclic compounds (Saçmacı et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-18-10-5-4-9(8-17)6-11(10)21-14-15-12(19-2)7-13(16-14)20-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYGZSQIKEKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC2=NC(=CC(=N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

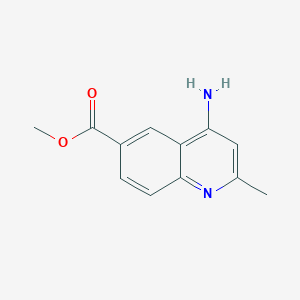

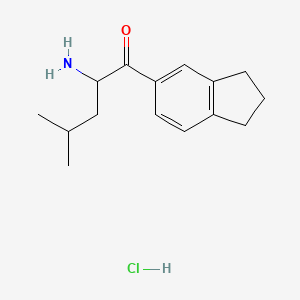

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)

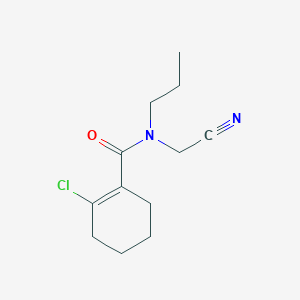

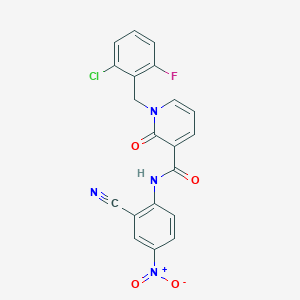

![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)

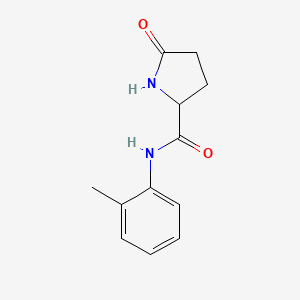

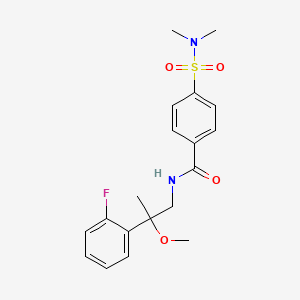

![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)